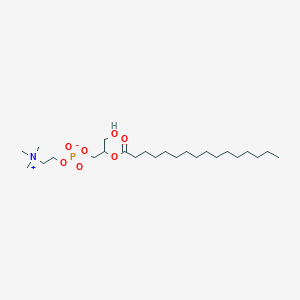

(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Description

This compound is a derivative of phosphatidylcholine, where the acyl group is specified as palmitoyl (hexadecanoyl) and is located at position 2 . It is a significant component in biological membranes and plays a crucial role in various biochemical processes.

Properties

CAS No. |

117994-54-4 |

|---|---|

Molecular Formula |

C24H50NO7P |

Molecular Weight |

495.6 g/mol |

IUPAC Name |

(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3 |

InChI Key |

NEGQHKSYEYVFTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with palmitic acid. The reaction is catalyzed by enzymes such as phospholipase A2, which facilitates the incorporation of the palmitoyl group at the sn-2 position of glycerophosphocholine .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions to ensure high yield and purity. The process includes the extraction of glycerophosphocholine from natural sources, followed by enzymatic esterification with palmitic acid. The product is then purified using chromatographic techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lysophosphatidic acid.

Hydrolysis: It can be hydrolyzed by phospholipases to produce glycerophosphocholine and palmitic acid.

Substitution: The phosphate group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.

Substitution: Requires nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Lysophosphatidic acid.

Hydrolysis: Glycerophosphocholine and palmitic acid.

Substitution: Various substituted phosphocholine derivatives.

Scientific Research Applications

(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

Biology: Plays a role in membrane biology and is used to study membrane dynamics and lipid-protein interactions.

Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

Mechanism of Action

The compound exerts its effects by integrating into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and modulates their activity. The palmitoyl group provides hydrophobic interactions, while the phosphate group interacts with the aqueous environment, stabilizing the membrane structure .

Comparison with Similar Compounds

Similar Compounds

Lysophosphatidylcholine (LPC): Similar structure but lacks the palmitoyl group.

Phosphatidylcholine (PC): Contains two acyl groups instead of one.

Lysophosphatidic acid (LPA): Lacks the choline group and has a free phosphate group.

Uniqueness

(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific palmitoyl group at the sn-2 position, which imparts distinct biophysical properties and biological functions. This specificity makes it a valuable compound for studying lipid metabolism and membrane dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.